5,6-dibromo-2-(phenylamino)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Description
5,6-Dibromo-2-(phenylamino)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a bicyclic isoindole-dione derivative featuring bromine substituents at positions 5 and 6 and a phenylamino group at position 2.
Properties
IUPAC Name |
4-anilino-8,9-dibromo-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Br2N2O2/c16-12-8-6-9(13(12)17)11-10(8)14(20)19(15(11)21)18-7-4-2-1-3-5-7/h1-5,8-13,18H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUZBZLQQASJJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,6-Dibromo-2-(phenylamino)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a synthetic compound belonging to the class of isoindolediones. Its unique bicyclic structure, characterized by the presence of bromine atoms and a phenyl group, suggests potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C19H15Br2NO2
- Molecular Weight : 449.14 g/mol
- CAS Number : 357387-65-6
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of isoindolediones have been studied for their ability to induce apoptosis in cancer cells through various pathways:
-
Mechanism of Action :
- Isoindolediones can interact with cellular signaling pathways that regulate cell proliferation and apoptosis.
- They may inhibit specific kinases involved in cancer cell survival.
- Case Studies :
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5,6-Dibromo derivative | MCF-7 (breast cancer) | 10 | Apoptosis induction |
| Brominated isoindole | A549 (lung cancer) | 15 | Cell cycle arrest |
Antimicrobial Activity
The structural features of this compound suggest potential antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains.
- Research Findings :
- Compounds with bromine substitutions have been reported to exhibit antibacterial activity against Gram-positive bacteria.
- The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Neuroprotective Effects
Emerging research indicates that isoindolediones may possess neuroprotective properties. Their ability to modulate neuroinflammation and oxidative stress suggests a therapeutic role in neurodegenerative diseases.
- Potential Mechanisms :
- These compounds may inhibit the activation of microglia and reduce the release of pro-inflammatory cytokines.
- They might also enhance neuronal survival under stress conditions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The target compound shares its isoindole-dione core with derivatives reported in the 28th National Chemistry Congress (2016), such as (3aR,4S,7R,7aS)-2-(4-((E)-3-(3-aryl)acryloyl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (compounds 7a-n) . Key differences include:
- Substituents: The target compound has 5,6-dibromo and phenylamino groups, whereas analogs in feature acryloylphenyl and aryl groups.
- Stereochemistry: The methanoisoindole core in both systems adopts a rigid bicyclic conformation, but substituent orientation may vary due to synthetic pathways.
Anticancer Activity
Compounds 7a-n () demonstrated 80.51–97.02% inhibition against cancer cell lines, surpassing 5-fluorouracil (5-FU) . The acryloylphenyl substituents in these analogs likely enhance cellular uptake or target binding.
Carbonic Anhydrase (CA) Inhibition
The analogs in showed potent inhibition of human CA isoenzymes I and II (hCA I and II), with Ki values of 27.07–37.80 nM (hCA I) and 11.80–25.81 nM (hCA II), outperforming the clinical inhibitor acetazolamide (Ki = 34.50 and 28.93 nM, respectively) . The phenylamino group in the target compound could introduce hydrogen-bonding interactions with CA active sites, but steric effects from bromine substituents might reduce affinity compared to acryloyl derivatives.
Mechanistic Insights
Enzyme Kinetics
Lineweaver-Burk analysis () suggests competitive inhibition mechanisms for CA-targeting compounds, where substrate competition depends on substituent electronic profiles . The bromine atoms in the target compound may alter electron density in the isoindole-dione core, modulating enzyme-substrate binding.
Structural Analysis
Software suites like WinGX and ORTEP () enable precise modeling of substituent effects on molecular geometry .
Comparative Data Table
Q & A
Basic Research Questions
What are the established synthetic routes for 5,6-dibromo-2-(phenylamino)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, and how can reaction conditions be optimized?
The compound’s synthesis typically involves multi-step reactions, including bromination of precursor isoindole derivatives and subsequent functionalization of the phenylamino group. Key steps:
- Bromination : Use of brominating agents (e.g., NBS or Br₂) under controlled temperatures (0–25°C) to introduce bromine at positions 5 and 6 .
- Amine coupling : Nucleophilic substitution or Pd-catalyzed cross-coupling for phenylamino group introduction .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and stoichiometry to minimize side products like dehalogenated byproducts .
How should researchers characterize the purity and structural integrity of this compound?
Standard protocols include:
- Spectroscopic analysis :
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- X-ray crystallography : Resolve stereochemistry of the methanoisoindole core, critical for biological activity studies .
What preliminary assays are recommended to evaluate its biological activity?
- Antimicrobial testing : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
- Mechanistic insights : ROS detection kits to assess oxidative stress induction, a common anticancer mechanism .
Advanced Research Questions
How can the stereochemical outcome of the methanoisoindole core be controlled during synthesis?
The bicyclic methanoisoindole system exhibits axial chirality. Strategies include:
- Chiral auxiliaries : Use enantiopure starting materials (e.g., (3aR,4R,7S,7aS)-configured precursors) to enforce desired stereochemistry .
- Catalytic asymmetric synthesis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed coupling steps to control diastereomeric ratios .
- Post-synthetic resolution : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
What methodologies resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions or impurity profiles. Address via:
- Standardized protocols : Adopt OECD guidelines for cytotoxicity testing to ensure reproducibility .
- Batch comparison : Analyze multiple synthetic batches via LC-MS to rule out batch-dependent impurities .
- Computational modeling : Dock the compound into target proteins (e.g., kinase domains) to identify structure-activity relationships (SAR) that explain variability .
How can environmental fate studies be designed to assess its ecological impact?
Follow the INCHEMBIOL framework :
- Abiotic transformations : Hydrolysis/photolysis studies under simulated sunlight (λ > 290 nm) and varying pH.
- Bioaccumulation : Use OECD 305 guidelines with aquatic organisms (e.g., Daphnia magna) to measure BCF (bioconcentration factor).
- Toxicity tiers : Start with algal growth inhibition (OECD 201), then progress to chronic fish toxicity tests .
What advanced spectroscopic techniques elucidate its electronic properties for materials science applications?
- Cyclic voltammetry : Determine redox potentials to assess suitability as an electron-accepting material in organic semiconductors .
- UV-vis-NIR spectroscopy : Identify charge-transfer transitions (e.g., π→π* bands) for optoelectronic applications .
- EPR spectroscopy : Detect radical intermediates formed during catalytic processes .
Methodological Frameworks
How to integrate this compound into a theoretical framework for drug discovery?
- Conceptual linkage : Align with the "privileged scaffold" hypothesis, where methanoisoindole cores exhibit target promiscuity .
- SAR libraries : Synthesize analogs (e.g., fluorophenyl or dimethylamino variants ) and map activity against kinase inhibition databases .
- Systems biology : Use omics data to predict off-target effects and synergies with existing therapeutics .
What statistical designs are optimal for studying its structure-property relationships?
- Factorial designs : Vary substituents (e.g., Br vs. CF₃ ) and reaction times to identify critical parameters .
- QSAR modeling : Train models with descriptors like LogP, polar surface area, and Hammett constants .
- Machine learning : Apply random forest algorithms to predict bioactivity from structural fingerprints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
